molecular formula C18H20N4OS B5727378 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide

2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide

Cat. No. B5727378
M. Wt: 340.4 g/mol
InChI Key: RCAFCSYGCUYCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a type of thiosemicarbazone derivative that has shown promising results in scientific research studies. In

Scientific Research Applications

2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide has shown potential applications in various scientific research studies. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can prevent the growth and spread of cancer. Additionally, it has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. The compound has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide in lab experiments include its potential applications in various fields such as cancer research, inflammation research, and microbiology research. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria and fungi. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities.
The limitations of using 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide in lab experiments include the lack of information on its toxicity and side effects. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide. One direction is to study the compound's toxicity and side effects in more detail to ensure its safety for use in humans. Another direction is to explore the compound's potential applications in other fields such as neuroscience and immunology. Additionally, further research can be done to understand the compound's mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide is a chemical compound that has shown promising results in scientific research studies. It has potential applications in various fields such as cancer research, inflammation research, and microbiology research. The compound's mechanism of action is not fully understood, but it is believed to exert its effects by inhibiting specific enzymes or proteins in the body. Further research is needed to fully understand the compound's potential and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis method of 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide involves the reaction of 2-naphthylacetic acid with thiosemicarbazide and isobutyl bromide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under specific conditions of temperature and pressure. The yield of the compound can be improved by optimizing the reaction conditions.

properties

IUPAC Name

2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12(2)9-16-20-18(22-21-16)24-11-17(23)19-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12H,9,11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFCSYGCUYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

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